molecular formula C18H27N3O3S2 B2931146 N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide CAS No. 2034572-65-9

N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide

Cat. No.: B2931146
CAS No.: 2034572-65-9
M. Wt: 397.55
InChI Key: AQPNYIKLJSWBMV-UHFFFAOYSA-N
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Description

This compound features a sulfamoylphenylacetamide core, modified with a piperidinyl-thiolan substituent. The sulfonamide group is a hallmark of bioactive molecules, often associated with antimicrobial, anticancer, and anti-inflammatory properties . Such structural complexity may enhance target selectivity or metabolic stability compared to traditional sulfonamides .

Properties

IUPAC Name

N-[4-[[1-(thiolan-3-yl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S2/c1-14(22)20-16-2-4-18(5-3-16)26(23,24)19-12-15-6-9-21(10-7-15)17-8-11-25-13-17/h2-5,15,17,19H,6-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPNYIKLJSWBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and thiolane intermediates. These intermediates are then coupled through a series of reactions involving sulfonation and acylation to form the final compound. Common reagents used in these reactions include sulfur trioxide, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially affecting the sulfamoyl group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of analogous sulfonamide derivatives:

Compound Name Substituents on Sulfamoyl Group Molecular Weight (g/mol) Biological Activity Key References
Target Compound 1-(Thiolan-3-yl)piperidin-4-ylmethyl ~424.55 (estimated) Under investigation Synthesized via methods in
N-[4-(N-(Pyridin-2-yl)sulfamoyl)phenyl]-2-cyanoacetamide Pyridin-2-yl 342.37 Apoptosis inducer (colon cancer)
N-{4-[(4-Cycloheptylpiperazin-1-yl)sulfonyl]phenyl}acetamide 4-Cycloheptylpiperazinyl 433.59 Not explicitly stated
Acetylsulfadiazine (N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide) Pyrimidin-2-yl 310.33 Antimicrobial
N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}acetamide 3,4-Dimethylphenyl 332.41 Crystallographically studied

Solubility and Physicochemical Properties

  • Acetylsulfadiazine : High aqueous solubility due to pyrimidine’s polarity, favoring rapid absorption .
  • 3,4-Dimethylphenyl Derivative : Lower solubility attributed to hydrophobic methyl groups, but improved membrane permeability .
  • Target Compound : The thiolan (tetrahydrothiophene) and piperidine groups likely balance solubility and lipophilicity, with logP estimated ~2.5–3.0 (similar to cycloheptyl-piperazinyl analog ).

Biological Activity

N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide, a sulfamoyl compound, exhibits a range of biological activities that have garnered attention in pharmacological research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiolan ring, a piperidine moiety, and a sulfamoyl group attached to a phenyl acetamide. This unique arrangement is believed to contribute to its diverse biological activities.

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties. In studies involving various bacterial strains, it exhibited moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness was evaluated using standard methods, revealing promising results that suggest its potential as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Salmonella typhi1532 µg/mL
Bacillus subtilis1816 µg/mL
Escherichia coli1064 µg/mL
Staphylococcus aureus1232 µg/mL

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE is crucial for developing treatments for conditions like Alzheimer's disease.

Enzyme IC50 Value (µM)
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease0.63 ± 0.001

These values indicate that this compound is a potent inhibitor compared to standard reference compounds.

3. Therapeutic Applications

The pharmacological profile of this compound suggests several therapeutic applications:

  • Antibacterial Treatments : Its ability to combat bacterial infections positions it as a candidate for developing new antibiotics.
  • Neuroprotective Agents : Due to its AChE inhibitory action, it may be explored further for neuroprotective strategies against cognitive decline.
  • Cancer Therapy : Preliminary studies indicate potential anticancer properties that warrant additional investigation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Antibacterial Efficacy : A recent study assessed the compound's efficacy against multi-drug resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance.
  • Enzyme Inhibition Research : Docking studies have elucidated the interaction mechanisms between the compound and target enzymes, providing insights into its inhibitory action at the molecular level.
  • Clinical Implications : Investigations into the compound's safety profile and pharmacokinetics are ongoing, aiming to establish its viability for clinical applications.

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